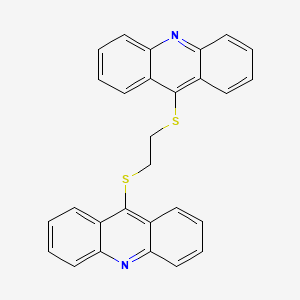
9-(2-Acridin-9-ylsulfanylethylsulfanyl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Acridin-9-ylsulfanylethylsulfanyl)acridine is a compound belonging to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds are characterized by their unique physical and chemical properties, biological activities, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Acridin-9-ylsulfanylethylsulfanyl)acridine typically involves the reaction of acridine derivatives with sulfur-containing reagents. The specific synthetic route and reaction conditions can vary, but a common method involves the use of acridine-9-thiol and 2-bromoethyl sulfide as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and quality control, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
9-(2-Acridin-9-ylsulfanylethylsulfanyl)acridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
9-(2-Acridin-9-ylsulfanylethylsulfanyl)acridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Industry: Utilized in the development of fluorescent probes and dyes for various applications.
Mechanism of Action
The mechanism of action of 9-(2-Acridin-9-ylsulfanylethylsulfanyl)acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerase and telomerase, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s sulfur-containing groups may also contribute to its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
9-(2-Phenylethenyl)acridine: Another acridine derivative with DNA-intercalating properties.
Methyl (2E)-3-(acridin-9-yl)prop-2-enoate: Known for its cytotoxic effects on cancer cell lines.
Amsacrine (m-AMSA): A clinically used DNA intercalator with anticancer properties.
Uniqueness
9-(2-Acridin-9-ylsulfanylethylsulfanyl)acridine is unique due to its sulfur-containing groups, which may enhance its reactivity and interaction with biological targets compared to other acridine derivatives. This compound’s ability to intercalate into DNA and inhibit key enzymes involved in DNA replication and repair makes it a promising candidate for further research in anticancer therapy .
Properties
Molecular Formula |
C28H20N2S2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
9-(2-acridin-9-ylsulfanylethylsulfanyl)acridine |
InChI |
InChI=1S/C28H20N2S2/c1-5-13-23-19(9-1)27(20-10-2-6-14-24(20)29-23)31-17-18-32-28-21-11-3-7-15-25(21)30-26-16-8-4-12-22(26)28/h1-16H,17-18H2 |
InChI Key |
NKOUFMUVMWFRRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCCSC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















